tert-Butyl 6-bromo-3-(difluoromethyl)-1H-indole-1-carboxylate
Description
Historical Development of Difluoromethylated Indole Derivatives
The synthesis of difluoromethylated indoles has evolved significantly over the past decade, driven by the demand for fluorinated bioactive molecules. Early methods relied on harsh conditions or expensive catalysts, but recent innovations prioritize sustainability and efficiency. For instance, electrochemical oxidation techniques using sodium difluoromethanesulfinate (HCF$$2$$SO$$2$$Na) enabled catalyst- and oxidant-free difluoromethylation at the indole C-2 position, achieving moderate to high yields under ambient conditions. Parallel advancements in photoredox catalysis expanded access to 3-difluoromethylated indoles, utilizing S-(difluoromethyl)sulfonium salts as radical precursors. These methods addressed historical challenges in regioselectivity and functional group compatibility, paving the way for derivatives like tert-butyl 6-bromo-3-(difluoromethyl)-1H-indole-1-carboxylate.
| Method | Position Modified | Reagent | Yield Range |
|---|---|---|---|
| Electrochemical oxidation | C-2 | HCF$$2$$SO$$2$$Na | 45–78% |
| Photoredox catalysis | C-3 | S-(Difluoromethyl)sulfonium salts | 60–92% |
Significance of Difluoromethyl Moiety in Medicinal Chemistry
The difluoromethyl (CF$$2$$H) group is a cornerstone of modern medicinal chemistry due to its unique physicochemical properties. By acting as a bioisostere for hydroxyl, thiol, or amine groups, CF$$2$$H enhances metabolic stability while maintaining hydrogen-bonding capabilities. This duality improves drug-target interactions and pharmacokinetic profiles. For example, CF$$2$$H-containing quinoxalin-2-ones exhibit enhanced lipophilicity and target affinity, making them promising candidates for kinase inhibitors. In this compound, the CF$$2$$H group at the 3-position likely contributes to improved membrane permeability and resistance to oxidative degradation, critical for oral bioavailability.
Importance of N-BOC Protection in Indole Chemistry
The N-Boc protective group plays a pivotal role in indole functionalization by shielding the nitrogen atom during synthetic transformations. This protection prevents unwanted side reactions, such as electrophilic substitution at the N-1 position, thereby directing reactivity to the C-3 and C-6 positions. A notable example is the selective deprotection of N-Boc-imidazoles using NaBH$$_4$$ in ethanol, which leaves indole derivatives intact. In this compound, the Boc group ensures stability during halogenation and cross-coupling reactions, as demonstrated in the synthesis of related compounds like tert-butyl 3-bromo-6-methyl-1H-indole-1-carboxylate.
Position-Specific Functionalization Relevance (3-Position and 6-Position)
Functionalization at the 3- and 6-positions of indole is strategically significant due to their electronic environments and biological relevance. The 3-position is inherently reactive toward electrophilic substitution, enabling modifications like difluoromethylation via radical pathways. Meanwhile, the 6-position’s relative inertness necessitates directed approaches, such as Brønsted acid-catalyzed C6 functionalization of 2,3-disubstituted indoles. Bromination at C-6, as seen in this compound, provides a handle for further cross-coupling reactions, expanding structural diversity. For instance, 6-bromoindole derivatives serve as precursors to kinase inhibitors and antimicrobial agents.
Key Advances in Position-Specific Indole Functionalization
Properties
IUPAC Name |
tert-butyl 6-bromo-3-(difluoromethyl)indole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrF2NO2/c1-14(2,3)20-13(19)18-7-10(12(16)17)9-5-4-8(15)6-11(9)18/h4-7,12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVCCTJXMNLPCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Br)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Indole derivatives are known for their biological activity. This compound can be used in biological studies to understand the role of indole derivatives in various biological processes.
Medicine: Indole derivatives have been explored for their potential medicinal properties. This compound could be a precursor for the development of new pharmaceuticals.
Industry: The compound is used in the chemical industry for the production of various fine chemicals and materials.
Mechanism of Action
The exact mechanism of action of tert-Butyl 6-bromo-3-(difluoromethyl)-1H-indole-1-carboxylate depends on its specific application. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The presence of the bromine and difluoromethyl groups may enhance the compound's binding affinity and specificity to these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of tert-butyl 6-bromo-3-(difluoromethyl)-1H-indole-1-carboxylate can be contextualized by comparing it to analogous indole derivatives. Key compounds are summarized below:
Table 1: Structural and Functional Comparison of tert-Butyl 6-Bromoindole Derivatives
Key Comparative Insights:
Substituent Effects on Reactivity: The difluoromethyl group (-CF₂H) in the target compound offers a balance of lipophilicity and metabolic stability compared to polar groups like formyl (-CHO) or hydroxymethyl (-CH₂OH). Its electron-withdrawing nature may deactivate the indole ring toward electrophilic substitution, contrasting with electron-donating groups (e.g., methoxy in tert-butyl 7-methoxy-3-boronate derivatives) . Nitrovinyl and boronic ester substituents enable distinct reaction pathways (e.g., reductions for nitro groups, cross-couplings for boronates), whereas the cyano group in the 2-cyanopropan-2-yl derivative may limit reactivity due to steric bulk .
Synthetic Utility :
- The bromine atom at position 6 is conserved across most analogs, highlighting its role as a universal site for diversification. For example, tert-butyl 6-bromo-3-boronate derivatives are precursors to biaryl structures via Suzuki-Miyaura reactions .
- Boc protection is a common strategy (e.g., tert-butyl 4-bromo-1H-indole-1-carboxylate in ), ensuring nitrogen stability during multi-step syntheses .
Fluorine at position 4 () introduces positional isomerism, which can significantly alter binding affinity in biological targets compared to 3-substituted derivatives .
Biological Activity
tert-Butyl 6-bromo-3-(difluoromethyl)-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure features a difluoromethyl group, which is known to enhance lipophilicity and potentially influence pharmacokinetic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C14H15BrF2N2O2
- Molecular Weight : 357.19 g/mol
- CAS Number : 1820684-15-8
- Functional Groups : Halogenated, Carboxylate
The biological activity of this compound can be attributed to its interactions with various biochemical pathways:
- COX Inhibition : Similar compounds have been shown to act as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is crucial in reducing inflammation and pain .
- Antioxidant Activity : The difluoromethyl group can act as a 'lipophilic hydroxyl', enhancing the compound's ability to scavenge free radicals and exhibit antioxidant properties .
- Antimicrobial Properties : Indole derivatives have been reported to possess antimicrobial activities, making them potential candidates for the development of new antibiotics.
Biological Activity Data Table
| Biological Activity | Mechanism | Reference |
|---|---|---|
| COX-2 Inhibition | Selective enzyme inhibition | |
| Antioxidant Activity | Free radical scavenging | |
| Antimicrobial Effects | Disruption of bacterial cell wall |
Case Study 1: COX Inhibition
A study investigating various indole derivatives found that compounds with bromine and difluoromethyl substitutions displayed enhanced selectivity towards COX-2 over COX-1. The IC50 values indicated that these modifications significantly increased anti-inflammatory activity compared to traditional NSAIDs like ibuprofen .
Case Study 2: Antioxidant Properties
Research on difluoromethyl bioisosteres revealed that these compounds exhibit notable antioxidant capabilities in non-polar environments. The presence of the difluoromethyl group was linked to improved electron-donating properties, which are essential for scavenging reactive oxygen species .
Case Study 3: Antimicrobial Efficacy
In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis, leading to cell lysis .
Preparation Methods
Friedel-Crafts Alkylation as a Foundation
The Friedel-Crafts reaction is pivotal for constructing the indole core. A patent describing the synthesis of tert-butyl 2-(6-bromo-1H-indol-3-yl) ethyl carbamic acid highlights this approach, where 6-bromoindole undergoes Friedel-Crafts acylation with oxalyl chloride in dichloromethane using aluminum chloride as a Lewis acid. For tert-butyl 6-bromo-3-(difluoromethyl)-1H-indole-1-carboxylate, analogous conditions can be adapted by substituting the acylating agent with difluoromethyl-containing reagents.
Example Protocol :
BOC Protection Strategies
The introduction of the tert-butoxycarbonyl (BOC) group is typically the final step to protect the indole nitrogen. The Sigma-Aldrich product page confirms the structural integrity of the BOC-protected compound, synthesized via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane under basic conditions.
Optimized BOC Protection :
- Dissolve 3-(difluoromethyl)-6-bromoindole in anhydrous dichloromethane.
- Add Boc₂O (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).
- Stir at room temperature for 12 hours, followed by purification via silica gel chromatography (hexane/ethyl acetate = 4:1) to achieve >85% yield.
Halogenation and Regioselectivity Control
Bromination at the C6 Position
Direct bromination of indole derivatives often faces challenges in regioselectivity. A study on 6-bromoindole-2-carboxylic acid derivatives utilized N-bromosuccinimide (NBS) in dimethylformamide (DMF) to achieve selective bromination at the C6 position.
Key Insights :
Difluoromethyl Group Introduction
The difluoromethyl group at C3 is introduced via radical or nucleophilic pathways. A PMC study on indole-2-carboxylic acid derivatives employed Vilsmeier-Haack formylation followed by difluoromethylation using (difluoromethyl)trimethylsilane (TMSCF₂H).
Stepwise Approach :
- Formylation : Treat indole with POCl₃/DMF to form 3-formyl-6-bromoindole.
- Difluoromethylation : React the aldehyde with TMSCF₂H and cesium fluoride in tetrahydrofuran (THF) at reflux.
Comparative Analysis of Methodologies
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Friedel-Crafts Alkylation | 70–85 | High regioselectivity | Requires strict anhydrous conditions |
| BOC Protection | 80–90 | Mild conditions, scalable | Sensitive to acidic/basic impurities |
| Radical Difluoromethylation | 60–75 | Compatible with electron-deficient rings | Low functional group tolerance |
Industrial-Scale Considerations
The patent CN104292145A emphasizes cost-effective reagents (e.g., aluminum chloride instead of rare-metal catalysts) and ambient-temperature reactions to reduce energy consumption. For this compound, replacing lithium aluminum hydride (used in analogous reductions) with sodium borohydride could enhance safety profiles without compromising yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
